N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (also referred to as N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) is a pyrido-pyrimidine derivative characterized by:
- A bicyclic pyrido[1,2-a]pyrimidine core.
- A hydroxyl group at position 2 and a ketone at position 2.
- A methyl substituent at position 8 of the pyridine ring.
- A sec-butyl (butan-2-yl) carboxamide group at position 2.
Properties
IUPAC Name |
N-butan-2-yl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-9(3)15-12(18)11-13(19)16-10-7-8(2)5-6-17(10)14(11)20/h5-7,9,19H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTUDICPJTVOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.
Introduction of the butan-2-yl group: This step involves the alkylation of the pyrido[1,2-a]pyrimidine core with a butan-2-yl halide under basic conditions.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Scientific Research Applications
The applications of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are diverse and include:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: A549 Cell Line
- Cell Line : A549 (Lung Cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Protein synthesis inhibition |
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression.
Case Study: Enzyme Inhibition
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| DNA polymerase | Competitive | Study A |
| Topoisomerase II | Noncompetitive | Study B |
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety for therapeutic use.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N-Position
The N-substituent significantly influences pharmacological properties. Key comparisons include:
N-Benzyl vs. N-sec-Butyl Derivatives
- N-(Benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (): Exhibits analgesic activity in the "acetic acid writhing" model, suggesting peripheral pain modulation. However, it may reduce metabolic stability due to susceptibility to oxidative degradation.
- N-(sec-Butyl) Analog: The sec-butyl group is less bulky and more lipophilic than benzyl, which could improve membrane permeability and oral bioavailability.
Other N-Substituents
Compounds like N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () incorporate extended aromatic or heterocyclic groups. These modifications often aim to enhance target affinity but may compromise solubility .
Methyl Group Position on the Pyridine Ring
The position of the methyl group (C8 vs. C9) alters electronic and steric effects:
8-Methyl Derivatives
- N-(Benzyl)-8-methyl analogs (): Methylation at C8 was designed to enhance analgesic activity. These compounds showed consistent efficacy in pain models, likely due to improved steric complementarity with target receptors.
- N-(sec-Butyl)-8-methyl analog : While specific data is unavailable, the retained methyl group at C8 is hypothesized to preserve bioactivity observed in benzyl derivatives .
9-Methyl Derivatives
- N-(Benzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (): Demonstrated equivalent analgesic activity to 8-methyl analogs in the acetic acid writhing test. NMR data revealed shifted aromatic proton signals, indicating altered electron distribution in the pyrido-pyrimidine core. Despite this, bioisosterism with 4-hydroxyquinolin-2-ones was confirmed, suggesting scaffold versatility .
Core Modifications: Pyrido-Pyrimidine vs. Pyrrolo-Pyrimidine
Compounds like N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () feature fused pyrrolo-pyrimidine cores. These structural expansions increase molecular complexity and may target distinct biological pathways, though they often reduce synthetic accessibility .
Comparative Data Table
Research Implications
- N-sec-Butyl Advantage : The sec-butyl group may offer improved pharmacokinetics over benzyl, though pharmacological validation is needed.
- Methyl Position : While C8 and C9 methylation yield similar analgesic effects, C8 substitution is more commonly explored for steric optimization.
- Scaffold Bioisosterism: The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-ones, enabling rational design of analogs with diverse substituents .
Biological Activity
N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its interaction with biological targets. The structural formula can be represented as follows:
Key Structural Features
- Pyridopyrimidine Framework : This core structure is known for its ability to interact with various biological receptors.
- Hydroxyl Group : The presence of a hydroxyl group enhances solubility and potential interactions with biomolecules.
Antiviral Activity
Research indicates that derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidines exhibit promising antiviral properties. A study highlighted the synthesis of N-phenethyl derivatives, where compounds demonstrated significant antiviral activity against viruses such as the West Nile Virus and Dengue Virus, while maintaining low cytotoxicity levels .
Case Study: Antiviral Efficacy
A specific derivative, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, was noted for its high antiviral activity against the West Nile fever virus. In vitro studies showed effective inhibition of viral replication at concentrations that did not adversely affect cell viability .
Enzyme Inhibition
The compound also shows potential as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. A related compound demonstrated high affinity towards HLE, suggesting that similar pyridopyrimidine derivatives could be developed as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Antimicrobial Activity
Pyridopyrimidine derivatives have been evaluated for antimicrobial properties. Several studies reported their effectiveness against different bacterial strains, indicating a broad spectrum of activity that warrants further exploration in drug development .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that certain derivatives possess selective cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance cytotoxic effects while minimizing toxicity to normal cells .
Summary of Biological Activities
Q & A
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Challenge 1 : Exothermic reactions during acyl chloride addition require controlled cooling (0–5°C).
- Challenge 2 : Column chromatography for purification is impractical at scale; switch to fractional crystallization or pH-dependent extraction .
Key Research Findings
- Bioisosterism : The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-one in binding to analgesic targets, enabling scaffold-hopping strategies .
- Antiviral Mechanism : N-Phenethyl derivatives inhibit viral replication by targeting RNA polymerase, with EC₅₀ values <5 µM .
- Spectral Artifacts : Tautomerism in DMSO-d₆ obscures hydroxyl proton signals, necessitating deuterated chloroform for accurate NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
